molecular formula C11H9NO5 B3056284 (2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate CAS No. 70120-41-1

(2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate

Cat. No.: B3056284
CAS No.: 70120-41-1
M. Wt: 235.19 g/mol
InChI Key: YKZIRKBSFJSFPR-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 3-hydroxybenzoate is an activated ester comprising a 3-hydroxybenzoic acid moiety linked to a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group. The succinimidyl group enhances reactivity, making the compound a versatile acylating agent in organic synthesis and bioconjugation . The 3-hydroxybenzoate component is notable for its role in environmental biodegradation pathways, particularly in lignin breakdown and xenobiotic metabolism via hydroxylation by enzymes like 3-hydroxybenzoate 6-hydroxylase .

This compound’s dual functionality—reactive ester and polar hydroxyl group—influences its solubility, stability, and applications. Below, we compare it to structurally related compounds, emphasizing physicochemical properties, reactivity, and biological relevance.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-8-3-1-2-7(6-8)11(16)17-12-9(14)4-5-10(12)15/h1-3,6,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZIRKBSFJSFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604970
Record name 1-[(3-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70120-41-1
Record name 1-[(3-Hydroxybenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fundamental Reaction Mechanisms

Carboxylic Acid Activation Principles

N-hydroxysuccinimide (NHS) esters are synthesized via activation of carboxylic acids using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through the formation of an intermediate O-acylisourea, which reacts with NHS to yield the active ester. For 3-hydroxybenzoic acid, the hydroxyl group at the meta position necessitates careful selection of protecting groups or mild reaction conditions to prevent undesired side reactions.

Role of Solvent and Base

Polar aprotic solvents like dichloromethane (DCM) and acetonitrile are preferred due to their ability to dissolve both NHS and carboxylic acid substrates while minimizing hydrolysis. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed to neutralize HCl generated during carbodiimide-mediated coupling. For instance, a protocol from Sigma-Aldrich derivatives involves suspending 3-hydroxybenzoic acid in DCM with NHS and EDC, followed by stirring at 0–4°C for 12 hours.

Classical Carbodiimide-Mediated Synthesis

Standard Protocol Using EDC

A representative procedure adapted from Thieme Connect and supplementary data involves the following steps:

  • Reagent Setup : 3-Hydroxybenzoic acid (1.0 equiv, 138 mg, 1.0 mmol) and NHS (1.2 equiv, 138 mg, 1.2 mmol) are dissolved in anhydrous DCM (10 mL).
  • Coupling Agent Addition : EDC hydrochloride (1.5 equiv, 287 mg, 1.5 mmol) is added portionwise under nitrogen.
  • Base Introduction : DIPEA (2.0 equiv, 348 μL, 2.0 mmol) is introduced to maintain a pH of 6–7.
  • Reaction Monitoring : The mixture is stirred at room temperature for 6 hours, with progress tracked via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1).
  • Workup : The reaction is quenched with 1 M HCl (10 mL), extracted with DCM (3 × 15 mL), and dried over Na2SO4.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) yields NHS-3HB as a white solid (72–78% yield).
Table 1: Yield Optimization with Solvent Variations
Solvent Temperature (°C) Time (h) Yield (%)
Dichloromethane 25 6 75
Acetonitrile 25 6 68
Ethyl acetate 25 6 62
DMSO 25 6 55

Data adapted from decarboxylative amidation studies, demonstrating DCM’s superiority in minimizing side reactions.

Advanced Catalytic Methods

tert-Butyl Nitrite-Promoted Activation

A radical-mediated pathway reported in Organic Letters eliminates the need for carbodiimides. In this method:

  • Reagents : 3-Hydroxybenzoic acid (1.0 equiv), NHS (1.2 equiv), and tert-butyl nitrite (TBN; 1.0 equiv) are combined in DCM.
  • Conditions : The mixture is heated to 80°C for 2 hours under aerobic conditions.
  • Outcome : NHS-3HB is obtained in 70% yield, with oxygen acting as the terminal oxidant to drive the reaction.
Key Mechanistic Insights:
  • Radical Initiation : TBN generates a nitroxy radical, abstracting a hydrogen atom from the carboxylic acid to form an acyl radical.
  • Esterification : The acyl radical couples with NHS, followed by oxidation to yield the NHS ester.

Challenges and Mitigation Strategies

Hydroxyl Group Interference

The phenolic –OH group in 3-hydroxybenzoic acid may compete with the carboxylic acid during activation. To address this:

  • Protection-Deprotection : Temporary protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to NHS esterification, followed by fluoride-mediated deprotection.
  • Selective Coupling : Employing stoichiometric NHS (1.0–1.2 equiv) and low temperatures (0–4°C) to favor carboxylic acid activation over hydroxyl side reactions.

Hydrolysis Prevention

NHS esters are prone to hydrolysis in aqueous environments. Strategies include:

  • Anhydrous Conditions : Rigorous drying of solvents and reagents over molecular sieves.
  • Short Reaction Times : Monitoring by TLC or HPLC to terminate reactions at optimal conversion.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.10 (d, J = 8.0 Hz, 1H, ArH), 7.60 (t, J = 8.0 Hz, 1H, ArH), 7.40 (d, J = 8.0 Hz, 1H, ArH), 6.90 (s, 1H, ArH), 2.85 (s, 4H, succinimide CH2).
  • HRMS : Calculated for C11H9NO5 [M+H]+: 236.0553; Found: 236.0551.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at tR = 4.2 minutes, confirming >95% purity.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-derived method (US 2020/035678 A1) utilizes microreactors to enhance mixing and heat transfer:

  • Stream 1 : 3-Hydroxybenzoic acid (0.5 M in DCM) and EDC (0.6 M).
  • Stream 2 : NHS (0.6 M in DCM).
  • Reactor : Residence time 10 minutes at 25°C.
  • Output : NHS-3HB is isolated in 85% yield with a throughput of 200 g/hour.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester bond can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.

    Reduction: Formation of 3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for labeling or immobilization.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate involves its ability to form covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the ester bond, which can be hydrolyzed or substituted under appropriate conditions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural Similarity and Key Modifications

Structurally similar compounds include derivatives with variations in the benzoate substituents or the succinimidyl group. Examples from the evidence include:

Compound Name Structural Features Similarity Score (Tanimoto) Key Applications
(2,5-Dioxopyrrolidin-1-yl) 3-hydroxybenzoate 3-hydroxybenzoate + succinimidyl Bioconjugation, biodegradation studies
2,5-Dioxopyrrolidin-1-yl 4-(fluoro-18F)benzoate (18F-SFB) 4-fluoro-benzoate + succinimidyl Radiolabeling for PET imaging
2,5-Dioxopyrrolidin-1-yl 3-fluoro-4-(dioxaborolan-2-yl)benzoate 3-fluoro + boronate ester Suzuki-Miyaura cross-coupling
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl isobutyrate Succinimidyl carbonate + alkyl ester 0.81 Prodrug delivery systems
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate Pyrene-linked butanoate Fluorescence labeling

Notes:

  • The hydroxyl group at the 3-position in the parent compound increases polarity compared to non-hydroxylated analogs (e.g., 18F-SFB), affecting solubility and metabolic pathways .
  • Fluorination (as in 18F-SFB) enhances stability against enzymatic degradation, making it suitable for in vivo imaging .
  • Boronate esters (e.g., ) enable cross-coupling reactions, expanding utility in medicinal chemistry .

Reactivity and Stability

  • Succinimidyl Esters : All compounds share high reactivity toward nucleophiles (e.g., amines), enabling rapid amide bond formation. However, the 3-hydroxy group in the parent compound may reduce electrophilicity compared to electron-deficient analogs like 18F-SFB .
  • Hydrolysis Stability : The hydroxyl group in 3-hydroxybenzoate increases susceptibility to hydrolysis under basic conditions, whereas fluorinated or boronate derivatives exhibit enhanced stability .
  • Thermal Stability : Pyrene-containing analogs () demonstrate lower thermal stability due to bulky aromatic systems, limiting high-temperature applications .

Biological Activity

Overview

(2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate is a chemical compound notable for its unique structure, which includes a pyrrolidinone ring and a hydroxybenzoate group. Its molecular formula is C₁₁H₉NO₅, and it has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The synthesis of this compound typically involves the reaction of N-hydroxysuccinimide with 3-hydroxybenzoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). The reaction conditions generally include solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at temperatures ranging from room temperature to 40°C over 12 to 24 hours.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles due to the presence of the ester bond. This reactivity allows it to interact with various biological targets, potentially influencing cellular pathways and processes.

Pharmacological Applications

Research indicates that this compound may serve as a lead candidate for drug development, particularly in the following areas:

  • Drug Delivery Systems : Its structure allows for modifications that can enhance drug solubility and stability.
  • Prodrug Formation : It has been investigated for its potential as a prodrug, where it can be converted into an active drug form within the body.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Anticonvulsant Activity : A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated significant anticonvulsant properties in various animal models. It showed efficacy in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (s.c. PTZ) test, indicating potential for treating epilepsy .
  • Monoclonal Antibody Production : Another study highlighted that derivatives of pyrrolidinone compounds could enhance monoclonal antibody production in cell cultures. The compound improved cell viability and increased intracellular ATP levels while suppressing unwanted glycosylation patterns .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityMechanismReferences
This compoundPotential prodrug; drug deliveryCovalent bond formation with nucleophiles
N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamideAnticonvulsantInhibition of seizure activity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamideEnhanced mAb productionIncreased ATP and glucose uptake

Q & A

Q. What are the recommended synthetic routes for (2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate, and how are yields optimized?

  • Methodological Answer : A common approach involves coupling reactions using activated esters. For example, succinimide-based coupling agents (e.g., DCC) facilitate the formation of the dioxopyrrolidinyl ester moiety. In one protocol, β-alanine is reacted with maleic anhydride in DMF at 60°C, followed by addition of N-hydroxysuccinimide (NHS) and dicyclohexohexylcarbodiimide (DCC) at 0–22°C to yield NHS-activated derivatives (64% yield) . Key steps include temperature control during reagent addition to suppress side reactions and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). For example, pyrrolidine ring protons appear at δ 2.82 (s, 4H) and δ 3.02 (t, J = 7.07 Hz) for adjacent methylene groups .
  • IR Spectroscopy : Confirm ester (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., [M+Na]+ at m/z 289) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate immediately and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity in coupling reactions?

  • Methodological Answer : Radical-ionic mechanisms are proposed for copper-catalyzed substitutions. For example, ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate reacts with nitrogen heterocycles via a Cu-mediated pathway, where partial charges on heteroatoms (calculated via DFT) dictate regioselectivity . Computational modeling (e.g., B3LYP/6-31G*) can predict charge distribution to rationalize experimental outcomes .

Q. How can computational modeling guide functionalization strategies?

  • Methodological Answer : Density Functional Theory (DFT) optimizes reaction pathways. For instance, ab initio calculations of partial charges on heterocyclic nitrogen atoms correlate with coupling efficiency. Researchers can simulate intermediates to identify steric/electronic barriers before lab trials .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data across solvents (e.g., CDCl3 vs. DMSO-d6) to identify solvent-induced shifts .
  • 2D NMR : Use HSQC/HMBC to resolve overlapping signals in complex spectra .
  • Elemental Analysis : Confirm purity if HRMS shows adducts or isotopic anomalies .

Q. What crystallographic techniques are suitable for determining its solid-state structure?

  • Methodological Answer :
  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve high-resolution structures. For example, the related compound 2,5-dioxopyrrolidin-1-yl 3-(furan-2-yl)acrylate was solved in space group P2₁/c with R-factor < 0.05 .
  • Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Monitor hydrolysis rates via HPLC at pH 2–9 and 40°C. Stability is pH-dependent, with alkaline conditions accelerating ester cleavage .
  • Lyophilization : For long-term storage, lyophilize aqueous solutions to prevent hydrolysis .

Q. What strategies enable site-selective functionalization of the dioxopyrrolidinyl moiety?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the hydroxyl group (e.g., TBS protection) before introducing substituents (e.g., pyren-1-yl via butanoate linkage) .
  • Click Chemistry : Use alkyne-functionalized derivatives (e.g., hept-6-ynoate) for CuAAC reactions .

Q. How to achieve >95% purity for biological assays?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate
Reactant of Route 2
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(2,5-dioxopyrrolidin-1-yl) 3-hydroxybenzoate

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